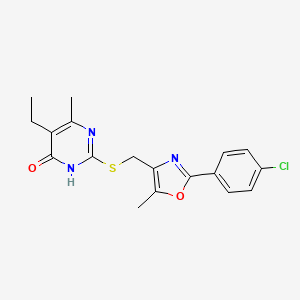

![molecular formula C13H24Cl3N3 B2769504 [4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride CAS No. 2377031-88-2](/img/structure/B2769504.png)

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride is a useful research compound. Its molecular formula is C13H24Cl3N3 and its molecular weight is 328.71. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Serotonin Receptor Agonist and Psychopharmacological Research

This compound is often explored for its interactions with serotonin receptors, playing a significant role in psychopharmacological research. Studies have utilized derivatives of this compound, like m-Chlorophenylpiperazine (mCPP), to investigate serotonin (5-HT) function. mCPP, a metabolite of the antidepressant trazodone, binds to 5-HT receptors and has been used to study effects on anxiety, cognitive performance, and hormonal changes in humans. The research has highlighted its potential in understanding central noradrenergic neurotransmitter function, despite its varied effects on psychological and physiological parameters (Silverstone et al., 1994).

Comparative Studies with Other Psychostimulants

Further research has compared the effects of mCPP with other stimulants like MDMA and d-amphetamine, focusing on their reinforcing, subjective, and physiological impacts. Such studies contribute to our understanding of how these compounds interact with dopamine and serotonin systems, suggesting the involvement of these neurotransmitters in mediating the drug's effects on mood and behavior (Tancer & Johanson, 2003).

Involvement in Drug Interaction Studies

Investigations have also looked into the interaction of compounds like 4-Methylpyrazole with ethanol, revealing insights into potential therapeutic applications and mutual inhibitory effects on their elimination. Such studies are crucial for developing antidotes for intoxications by substances like methanol and ethylene glycol, demonstrating the compound's role in enhancing our understanding of drug metabolism and treatment strategies (Jacobsen et al., 1996).

Neurophysiological and Behavioral Effects

Research extends into the neurophysiological and behavioral effects of related compounds, such as the examination of trifluoromethylphenylpiperazine (TFMPP) on interhemispheric communication. Such studies shed light on the acute effects of psychoactive drugs, contributing valuable data to the field of psychopharmacology and informing both clinical practice and legal policy regarding these substances (Lee et al., 2011).

Wirkmechanismus

Target of Action

Similar compounds belonging to the phenylpiperazines class have been known to target proteins like s100b .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information in the literature. It’s worth noting that piperazine derivatives have been shown to exhibit anti-inflammatory effects . They can reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α , which are key mediators of the inflammatory response.

Biochemical Pathways

Based on the anti-inflammatory effects observed in similar piperazine derivatives , it can be inferred that this compound may influence the pathways involving pro-inflammatory cytokines like IL-1β and TNF-α.

Pharmacokinetics

The compound’s boiling point is 122-124/005mm , which might influence its volatility and therefore its absorption and distribution.

Result of Action

Similar piperazine derivatives have been shown to exhibit anti-inflammatory effects , reducing oedema formation and cell migration . This suggests that this compound might have similar effects.

Action Environment

It’s worth noting that the compound’s storage temperature is recommended to be under n2 , suggesting that the compound’s stability might be affected by exposure to oxygen.

Eigenschaften

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3.3ClH/c1-15-6-8-16(9-7-15)11-13-4-2-12(10-14)3-5-13;;;/h2-5H,6-11,14H2,1H3;3*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCKGMCHYXEQNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)CN.Cl.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24Cl3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2377031-88-2 |

Source

|

| Record name | {4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanamine trihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2769423.png)

![N,3-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2769425.png)

![2-phenyl-4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2769427.png)

![N-((5-(4-methoxyphenyl)isoxazol-3-yl)methyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2769429.png)

![(5-Bromothiophen-2-yl)(4-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2769430.png)

![methyl 4-[(8-chloro-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2769431.png)

![5-Chlorofuro[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2769438.png)

![N-(3,4-dichlorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2769439.png)

![2-Methoxy-5-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2769440.png)

![(Z)-3-[3-Bromo-4-(naphthalen-1-ylmethoxy)phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2769443.png)